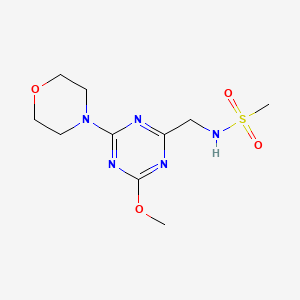
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H17N5O4S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that this compound is a derivative of 1,3,5-triazine , which is commonly used in the synthesis of various herbicides and antimicrobial agents . Therefore, it can be inferred that the compound might interact with biological targets that are crucial for the growth and survival of certain plants or microorganisms.
Mode of Action
Based on its structural similarity to other 1,3,5-triazine derivatives, it can be hypothesized that it might interfere with the normal functioning of its biological targets, leading to the inhibition of their growth and proliferation .
Biochemical Pathways
Given its potential antimicrobial and herbicidal properties, it might disrupt the metabolic pathways essential for the survival and growth of certain plants or microorganisms .
Result of Action
Based on its potential antimicrobial and herbicidal properties, it can be inferred that it might lead to the death of certain plants or microorganisms by disrupting their normal metabolic functions .
生物活性
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features, including a triazine moiety and a morpholino group, suggest significant potential in medicinal chemistry, particularly in oncology and anti-inflammatory applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O3S with a molecular weight of approximately 349.4 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.4 g/mol |
| Functional Groups | Sulfonamide, Triazine, Morpholino |
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of the Triazine Core : The synthesis begins with the formation of the triazine ring through cyclization reactions involving appropriate precursors.
- Formation of the Morpholino Group : The morpholino moiety is introduced via nucleophilic substitution reactions.
- Methylation and Sulfonamide Formation : The final steps involve methylation and the introduction of the sulfonamide group.
These synthetic steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Triazine derivatives are particularly noted for their ability to target various molecular pathways involved in tumor growth.
Case Study:
A study demonstrated that triazine derivatives could significantly inhibit cancer cell lines in vitro. For instance, compounds with similar structures showed IC50 values ranging from 0.5 to 10 µM against different cancer types, indicating potent antitumor activity.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent . Similar sulfonamide derivatives have been reported to exhibit anti-inflammatory effects by acting as non-selective inhibitors of cyclooxygenase (COX) enzymes.
Research Findings:
In vivo studies have shown that related compounds can reduce edema in animal models induced by inflammatory agents like carrageenan. The effective dose (ED50) for some derivatives was reported to be around 97.8 micromol/kg.
While specific mechanisms for this compound are still under investigation, it is hypothesized that:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : It may activate apoptotic pathways leading to programmed cell death.
- Inhibition of Inflammatory Pathways : By inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
属性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O4S/c1-18-10-13-8(7-11-20(2,16)17)12-9(14-10)15-3-5-19-6-4-15/h11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJACKMUMHNWTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













